Samarium(3+);tribromide

Thermochemistry Lanthanide Chemistry Energetic Materials

Samarium(III) tribromide (SmBr₃, CAS 13759-87-0) is a lanthanide trihalide with a formula weight of 390.07 g·mol⁻¹, appearing as a yellow to dark brown crystalline solid at room temperature. It crystallizes in the orthorhombic PuBr₃-type structure (Cmcm space group) with Sm³⁺ in 8-coordinate geometry.

Molecular Formula Br3Sm
Molecular Weight 390.1 g/mol
CAS No. 13759-87-0
Cat. No. B077285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium(3+);tribromide
CAS13759-87-0
Molecular FormulaBr3Sm
Molecular Weight390.1 g/mol
Structural Identifiers
SMILESBr[Sm](Br)Br
InChIInChI=1S/3BrH.Sm/h3*1H;/q;;;+3/p-3
InChIKeyICKYUJFKBKOPJT-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium(III) Tribromide (SmBr₃) Product Overview for Scientific Procurement


Samarium(III) tribromide (SmBr₃, CAS 13759-87-0) is a lanthanide trihalide with a formula weight of 390.07 g·mol⁻¹, appearing as a yellow to dark brown crystalline solid at room temperature [1]. It crystallizes in the orthorhombic PuBr₃-type structure (Cmcm space group) with Sm³⁺ in 8-coordinate geometry [2]. The compound is hygroscopic, melts at ~700 °C, and its anhydrous form is typically obtained by vacuum dehydration of the hexahydrate (SmBr₃·6H₂O) [3]. As a mid-series lanthanide bromide, SmBr₃ serves as a precursor for Sm²⁺/Sm³⁺ mixed-valence systems, a dopant for scintillator crystals, and a Lewis acid catalyst in organic synthesis .

Why SmBr₃ Cannot Be Replaced by Generic Samarium Halides or Lighter Lanthanide Bromides


Samarium occupies a unique position within the lanthanide series due to its accessible Sm²⁺/Sm³⁺ redox couple, which is not available for lighter lanthanides (La–Nd) or heavier ones (Gd–Lu) under chemically mild conditions [1]. Among samarium trihalides, the bromide counterion confers intermediate lattice energy and sublimation enthalpy relative to the chloride and iodide, directly affecting vapor transport behavior and solid-state reactivity [2]. Furthermore, the enthalpy of formation of SmBr₃ (−857.3 ± 2.0 kJ·mol⁻¹) differs quantitatively from its lanthanide neighbors NdBr₃ (−873.2 ± 1.7 kJ·mol⁻¹) and GdBr₃ (−828.8 ± 2.4 kJ·mol⁻¹), meaning that thermochemical calculations for processes involving SmBr₃ cannot be reliably extrapolated from data on adjacent tribromides [3]. Generic procurement without verifying these compound-specific thermodynamic and structural parameters will introduce uncontrolled variability in high-temperature synthesis, vapor deposition, and mixed-valence material preparation.

Quantitative Differentiation Evidence for SmBr₃ Versus Closest Analogs


Standard Enthalpy of Formation: SmBr₃ vs. Neighboring Lanthanide Tribromides

SmBr₃ exhibits a standard enthalpy of formation (ΔfH°) at 298.15 K of −857.3 ± 2.0 kJ·mol⁻¹, measured by solution calorimetry [1]. This value is significantly less negative than NdBr₃ (−873.2 ± 1.7 kJ·mol⁻¹) and significantly more negative than GdBr₃ (−828.8 ± 2.4 kJ·mol⁻¹), corresponding to a difference of +15.9 kJ·mol⁻¹ vs. NdBr₃ and −28.5 kJ·mol⁻¹ vs. GdBr₃. When selecting a tribromide precursor for thermite-type reactions or metallothermic reduction, the lower thermodynamic stability of SmBr₃ relative to NdBr₃ may favor earlier reduction onset, while its greater stability relative to GdBr₃ provides a wider processing window before decomposition [1].

Thermochemistry Lanthanide Chemistry Energetic Materials

Standard Sublimation Enthalpy: SmBr₃ vs. SmCl₃ and SmI₂

The standard sublimation enthalpy (ΔsubH° at 298 K) of SmBr₃ was determined by torsion-effusion vapor pressure measurements as 292 ± 10 kJ·mol⁻¹ [1]. Directly compared in the same study, SmCl₃ exhibits ΔsubH° = 305 ± 10 kJ·mol⁻¹, and SmI₂ (the diiodide, not triiodide) exhibits 272 ± 10 kJ·mol⁻¹ [1]. SmBr₃ thus requires 13 kJ·mol⁻¹ less energy for sublimation than SmCl₃ (4.3% lower) but 20 kJ·mol⁻¹ more than SmI₂ (7.4% higher). For physical vapor transport and chemical vapor deposition processes, this intermediate volatility allows SmBr₃ to be sublimed at temperatures approximately 30–50 K lower than SmCl₃ while avoiding the excessive vapor pressure and potential premature decomposition associated with SmI₂ [1].

Vapor Pressure Sublimation Thermodynamics Thin-Film Deposition

Atomization Energy of SmBr₃ vs. YbBr₃

The atomization energy of gaseous SmBr₃ was experimentally determined for the first time as 11.09 ± 0.10 eV using an extrapolated difference technique with Knudsen effusion mass spectrometry [1]. In the same study, YbBr₃ yielded an atomization energy of 10.23 ± 0.09 eV. The 0.86 eV higher atomization energy of SmBr₃ (8.4% greater) indicates stronger overall Sm–Br bond strength compared to Yb–Br bonds in the tribromide, consistent with the lanthanide contraction and the greater ionic character of the Sm³⁺–Br⁻ interaction [1]. For applications where the bromide ligand must be retained at high temperatures (e.g., molten salt reactors, halide scintillator crystal growth), the superior thermal stability of the Sm–Br bond in SmBr₃ offers a measurable advantage over YbBr₃.

Bond Energetics Mass Spectrometry High-Temperature Chemistry

Catalytic Activity: SmBr₃ as Lewis Acid Catalyst for Butyl Acrylate Synthesis

SmBr₃ hexahydrate has been demonstrated as a good catalyst for the synthesis of butyl acrylate from epichlorohydrin and acrylic acid . While analogous lanthanide triflates (e.g., Sm(OTf)₃) are well-established Lewis acid catalysts, they are typically 10–100× more expensive per mole and require anhydrous handling conditions. In direct screening, SmBr₃ was effective for epoxide ring-opening catalysis, whereas Sm(OTf)₃, SmCl₃, and SmF₃ failed to catalyze certain Sm(II)-mediated reductive coupling reactions, highlighting that the bromide counterion provides a distinct reactivity profile not achievable with other samarium halides or the triflate salt [1].

Organic Synthesis Lewis Acid Catalysis Acrylate Synthesis

Molecular Structure: SmBr₃ vs. DyBr₃ by Gas-Phase Electron Diffraction

The molecular structure of gaseous SmBr₃ was determined by simultaneous electron diffraction and mass spectrometric experiment, and directly compared with DyBr₃ under identical experimental conditions [1]. Both molecules adopt a trigonal planar D₃h geometry. The Sm–Br bond length (rₐ) was determined as 2.640 ± 0.005 Å, while DyBr₃ exhibits a Dy–Br bond length of 2.590 ± 0.005 Å [1]. The 0.05 Å longer bond in SmBr₃ reflects the larger ionic radius of Sm³⁺ (1.079 Å for CN=6) vs. Dy³⁺ (1.027 Å for CN=6) and translates to a 3.9% larger molecular volume. This structural difference has implications for ligand exchange kinetics and steric accessibility in coordination chemistry applications.

Molecular Geometry Electron Diffraction Structural Chemistry

Scintillator Dopant Performance: CaI₂:SmBr₃ Photoluminescence

SmBr₃ has been employed as an activator dopant in CaI₂ scintillator crystals at doping levels of 0.01 mol% and 0.5 mol% [1]. At 90 K, CaI₂:SmBr₃ (0.01 mol%) exhibits photoluminescence emission bands with Gaussian maxima at 345, 395, 430, 470, 500, and 520 nm upon optical excitation at λₑₓ = 280 nm [1]. At 295 K with λₑₓ = 337.1 nm, the 0.5 mol% doped crystal shows dominant emission at 465 nm. The SmBr₃ dopant introduces characteristic 4f⁶ → 4f⁵5d electronic transitions of Sm²⁺ into the CaI₂ host, modifying both the spectral composition and the yield of X-ray luminescence [1]. This specific spectral fingerprint is unique to the Sm²⁺/Sm³⁺ couple enabled by the bromide host, and would not be replicated by SmCl₃ or SmI₃ doping, as the halide environment modulates the crystal field splitting and the Sm²⁺/Sm³⁺ redox equilibrium in the host lattice [1].

Scintillator Materials Photoluminescence Radiation Detection

Procurement-Driven Application Scenarios for Samarium(III) Tribromide


Physical Vapor Deposition (PVD) of Samarium-Containing Thin Films

SmBr₃ is the preferred precursor for PVD processes over SmCl₃ and SmI₂ due to its intermediate sublimation enthalpy (292 ± 10 kJ·mol⁻¹), which enables sublimation at temperatures 30–50 K lower than SmCl₃ (305 ± 10 kJ·mol⁻¹) while maintaining better thermal stability than SmI₂ (272 ± 10 kJ·mol⁻¹) [1]. Its 8.4% higher atomization energy compared to YbBr₃ further ensures that Sm–Br bond cleavage during high-temperature evaporation is minimized, preserving precursor stoichiometry in the vapor phase [2].

Mixed-Valence Sm(II/III) Material Synthesis via H₂ Reduction

SmBr₃ serves as the starting material for producing mixed-valence Sm(II/III) bromides through controlled H₂ reduction [1]. The characteristic absorption spectra of SmBr₃, SmBr₂, and SmOBr have been systematically characterized, enabling real-time spectroscopic monitoring of the reduction progress and phase purity [1]. This application leverages the accessible Sm³⁺/Sm²⁺ redox couple that is unique to samarium among the lanthanides.

Lewis Acid Catalysis for Epoxide Ring-Opening and Acrylate Synthesis

SmBr₃ hexahydrate is an effective, cost-efficient Lewis acid catalyst for the synthesis of butyl acrylate from epichlorohydrin and acrylic acid [1]. Compared to Sm(OTf)₃, which is 10–100× more expensive and fails to catalyze certain Sm-mediated reductive coupling reactions where SmBr₃ is active, SmBr₃ offers a unique halide-dependent reactivity profile [2]. Its longer Sm–Br bond (2.640 Å vs. 2.590 Å for DyBr₃) suggests enhanced ligand lability, which may facilitate substrate coordination in catalytic cycles [3].

Scintillator Crystal Doping for Radiation Detection

SmBr₃ is used as a dopant in CaI₂ scintillator crystals, introducing Sm²⁺ 4f⁶→4f⁵5d transitions that produce characteristic photoluminescence bands between 345 and 520 nm [1]. The bromide environment uniquely modulates the Sm²⁺/Sm³⁺ redox equilibrium in the CaI₂ host lattice, a property that chloride or iodide dopants cannot replicate due to differing crystal field strengths and redox potentials [1].

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